1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-20-17(22)16-11-13-5-3-4-6-15(13)21(16)18(23)12-7-9-14(19)10-8-12/h3-10,16H,2,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTDDXZOPOWLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution and Racemization
- Chiral amine complexation : Racemic indoline-2-carboxylic acid (III) is reacted with (R)-α-methylbenzylamine to form diastereomeric salts. The (2S)-enantiomer salt (IVa) precipitates selectively and is isolated via filtration.
- Acid liberation : Treatment of (IVa) with hydrochloric acid yields enantiomerically pure (2S)-indoline-2-carboxylic acid (I) with >99.5% enantiomeric excess.
- Recycling the (2R)-enantiomer : The residual filtrate, enriched in (2R)-isomer (IVb), undergoes racemization under alkaline conditions (140–200°C, 5–15 bar pressure) to regenerate racemic (III), enabling iterative resolution cycles and improving overall yield to 50–70%.
Key Data :
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Chiral resolution | 80 | 98 | (R)-α-methylbenzylamine, HCl |
| Racemization | 95 | - | 170°C, 7 bar, 3 h |
Conversion to N-Ethylcarboxamide
The carboxylic acid at position 2 is functionalized into the ethyl carboxamide via activation and nucleophilic substitution.
Acid Chloride Formation
Indoline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, yielding the reactive acid chloride intermediate.
Amidation with Ethylamine
The acid chloride reacts with ethylamine in the presence of triethylamine (TEA) as a base, forming N-ethylindoline-2-carboxamide.
Optimized Protocol :
- Solvent : Dichloromethane (0.2 M)
- Base : 2 equiv TEA
- Temperature : 0°C → 23°C (gradual warming)
- Yield : 85–92%
Characterization :
- ¹H NMR (CDCl₃): δ 6.8–7.2 (m, 4H, aromatic), 4.1 (q, J=7 Hz, 2H, CH₂CH₃), 3.3 (t, J=8 Hz, 2H, indoline CH₂), 1.2 (t, J=7 Hz, 3H, CH₃).
- HRMS : m/z calc. for C₁₁H₁₄N₂O₂ [M+H]⁺: 229.0982; found: 229.0979.
N-Acylation with 4-Chlorobenzoyl Chloride
The indoline nitrogen at position 1 is acylated using 4-chlorobenzoyl chloride under Schotten-Baumann conditions.
Acylation Protocol
- Reagents : 4-Chlorobenzoyl chloride (1.2 equiv), TEA (1.5 equiv)
- Solvent : Dichloromethane (0.1 M)
- Temperature : 0°C → 23°C, 12 h
- Workup : Aqueous NaHCO₃ wash, column chromatography (hexanes:EtOAc 3:1)
- Yield : 78–85%
Mechanistic Insight :
Copper(I) iodide (10 mol%) enhances electrophilicity of the acyl chloride, facilitating nucleophilic attack by the indoline nitrogen, as observed in analogous ynamide acylation reactions.
Characterization :
- ¹³C NMR (CDCl₃): δ 168.5 (C=O, benzoyl), 165.2 (C=O, carboxamide), 140.1–128.3 (aromatic C), 52.8 (indoline CH₂), 35.4 (CH₂CH₃), 14.1 (CH₃).
- HPLC Purity : 98.5% (C18 column, MeCN:H₂O 70:30).
Alternative Synthetic Routes
One-Pot Indoline Formation and Acylation
Reductive cyclization of 2-(2-nitrophenyl)ethylamine derivatives followed by in situ acylation offers a streamlined alternative:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic indoline-2-carboxamide esters (e.g., vinyl acetate) achieves 90% enantiomeric excess, though industrial scalability remains limited.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structural Modifications
The following table highlights key structural differences between the target compound and related derivatives:
Key Structural and Functional Differences
- Indoline vs. Indole Core : The target compound’s indoline (saturated bicyclic system) contrasts with Oxametacine’s indole (aromatic). Saturation in indoline may reduce metabolic oxidation, enhancing stability, while indole’s aromaticity could improve π-π stacking in biological targets .
- Substituents like 2,4-dichlorophenyl enhance lipophilicity, possibly improving membrane permeability .
- Pyrrolidine vs. Piperazine: The pyrrolidine derivative () features a 5-membered ring with N,N-dimethyl groups, which may increase steric hindrance and alter solubility. Piperazine derivatives () are known for enhancing water solubility and bioavailability in drug design .
Biological Activity
1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C17H16ClN2O2
- Molecular Weight : 316.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorobenzoyl group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing various physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties, inhibiting the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : There are indications that it may reduce inflammation through modulation of inflammatory pathways.
Research Findings
A summary of notable studies and findings related to the biological activity of this compound is presented below:
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, this compound was tested on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
A series of antimicrobial assays were conducted against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
